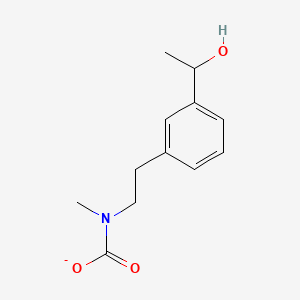

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

CAS No.:

Cat. No.: VC16566419

Molecular Formula: C12H16NO3-

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16NO3- |

|---|---|

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |

| Standard InChI Key | YCMLSJUGIADWBI-UHFFFAOYSA-M |

| Canonical SMILES | CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate, with a canonical SMILES representation of . Its anionic form arises from deprotonation of the carbamate group, as evidenced by the negative charge in the molecular formula. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| PubChem CID | 156593859 |

| InChI Key | YCMLSJUGIADWBI-UHFFFAOYSA-M |

The hydroxyethyl group at the meta-position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the carbamate moiety contributes to hydrogen-bonding potential .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate typically involves multi-step protocols:

-

Intermediate Preparation: (1S)-3-(1-Dimethylamino-ethyl)-phenol is synthesized via reductive amination of 3-acetylphenol with dimethylamine, followed by resolution to isolate the S-enantiomer .

-

Carbamate Formation: The phenol intermediate reacts with methyl chloroformate or N-methyl-N-ethyl carbamoyl chloride under basic conditions (e.g., NaOH or pyridine) to form the carbamate linkage.

-

React (1S)-3-(1-dimethylamino-ethyl)-phenol (8.2 g) with ethyl methylamino formyl chloride in dichloromethane at 0–5°C.

-

Stir for 6 hours, followed by aqueous workup and purification via column chromatography (yield: ~74%, HPLC purity: 98.86%).

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (initial step) |

| Solvent | Dichloromethane |

| Catalyst | Pyridine (as base) |

| Reaction Time | 6–8 hours |

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl):

-

Mass Spectrometry:

-

ESI-MS: m/z 222.19 ([M–H]).

-

Biological and Pharmacological Applications

Pseudocholinesterase Inhibition

The compound’s structural similarity to rivastigmine—a carbamate-based acetylcholinesterase inhibitor—suggests potential activity against pseudocholinesterase. Inhibition mechanisms likely involve covalent modification of the enzyme’s active site serine residue via carbamoylation .

Medicinal Chemistry Utility

As a building block, it facilitates the synthesis of:

-

Neuroactive Agents: Derivatives targeting Alzheimer’s disease and myasthenia gravis.

-

Prodrugs: Carbamate groups enhance blood-brain barrier penetration.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, respirator |

| Storage | Cool, dry, inert atmosphere |

| First Aid | Atropine for cholinergic crisis |

Regulatory and Industrial Status

Industrial Production

Current production is limited to laboratory-scale synthesis. Scalability challenges include enantiomeric purity maintenance and cost-effective resolution methods .

Future Research Directions

-

Enzymatic Studies: Detailed kinetic analysis of pseudocholinesterase inhibition.

-

Derivatization: Development of prodrugs with enhanced bioavailability.

-

Toxicological Profiling: In vivo studies to establish NOAEL (No Observed Adverse Effect Level).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume